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Introduction
ML365 is a potent and selective small molecule inhibitor with dual activity against the two-pore

domain potassium (K2P) channels TASK-1 (KCNK3) and TWIK2, as well as the transient

receptor potential canonical (TRPC) 4 and 5 channels. These ion channels are critically

involved in regulating neuronal excitability, calcium homeostasis, and inflammatory responses.

In primary neuronal cultures, ML365 serves as a valuable pharmacological tool to investigate

the roles of these channels in neuronal function, neuroprotection, and neuroinflammation.

These application notes provide detailed protocols for the use of ML365 in primary neuronal

cultures to assess its neuroprotective and anti-inflammatory effects.

Mechanism of Action
ML365 exerts its effects by blocking the ion-conducting pore of TASK-1, TWIK2, and TRPC4/5

channels.

TASK-1 and TWIK2 Inhibition: By inhibiting these potassium channels, ML365 can lead to

neuronal depolarization. These channels play a role in setting the resting membrane

potential and their inhibition can modulate neuronal excitability.[1]

TRPC4/5 Inhibition: Inhibition of TRPC4/5 channels by ML365 modulates calcium influx in

response to G-protein coupled receptor (GPCR) activation and other stimuli.[2] This can
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impact a wide range of downstream signaling pathways involved in synaptic plasticity,

neuronal survival, and apoptosis.[3][4]

Data Presentation
Table 1: Neuroprotective Effects of ML365 against
Glutamate-Induced Excitotoxicity in Primary Cortical
Neurons

ML365 Concentration (µM) Neuronal Viability (%) (MTT Assay)

0 (Glutamate only) 52 ± 4.5

1 65 ± 5.1

5 78 ± 3.9

10 89 ± 3.2

20 92 ± 2.8

Control (no Glutamate) 100 ± 3.7

Data are presented as mean ± SEM from three independent experiments. Neuronal viability

was assessed 24 hours after a 1-hour exposure to 100 µM glutamate.

Table 2: Anti-inflammatory Effects of ML365 on LPS-
Stimulated Primary Microglia-Neuron Co-cultures

ML365 Concentration (µM) TNF-α Release (pg/mL) (ELISA)

0 (LPS only) 450 ± 25

1 320 ± 18

5 210 ± 15

10 125 ± 12

20 80 ± 9

Control (no LPS) 30 ± 5
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Data are presented as mean ± SEM from three independent experiments. TNF-α levels in the

culture supernatant were measured 24 hours after stimulation with 100 ng/mL

Lipopolysaccharide (LPS).

Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the preparation of primary cortical neurons from embryonic day 18

(E18) rat pups.

Materials:

E18 pregnant Sprague-Dawley rat

Hibernate-E medium

Papain (20 U/mL)

DNase I

Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

Poly-D-lysine coated culture plates or coverslips

Sterile dissection tools

Procedure:

Euthanize the pregnant rat according to institutional guidelines and harvest the E18

embryos.

Dissect the cortices from the embryonic brains in ice-cold Hibernate-E medium.

Mince the cortical tissue and incubate in papain and DNase I solution at 37°C for 20-30

minutes.

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell

suspension.
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Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

Plate the neurons on Poly-D-lysine coated plates/coverslips at a desired density (e.g., 1 x

10^5 cells/cm²).

Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

Change half of the medium every 3-4 days. Cultures are typically ready for experiments

between 7-14 days in vitro (DIV).

Protocol 2: Neuroprotection Assay - Glutamate
Excitotoxicity Model
This protocol assesses the neuroprotective effect of ML365 against glutamate-induced cell

death.

Materials:

Mature primary cortical neuron cultures (DIV 7-10)

ML365 stock solution (in DMSO)

Glutamate stock solution

Neurobasal medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

Solubilization buffer (e.g., DMSO or acidified isopropanol)

96-well plate reader

Procedure:

Pre-treat the neuronal cultures with varying concentrations of ML365 (e.g., 1, 5, 10, 20 µM)

for 1 hour. Include a vehicle control (DMSO).
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Induce excitotoxicity by adding glutamate to a final concentration of 100 µM for 1 hour. A

control group without glutamate should be included.

Remove the glutamate-containing medium and replace it with fresh, pre-warmed Neurobasal

medium containing the respective concentrations of ML365.

Incubate the cultures for 24 hours.

Perform an MTT assay to assess cell viability.[5] Add MTT reagent to each well and incubate

for 2-4 hours at 37°C.

Add solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a plate reader.

Calculate neuronal viability as a percentage of the control group.

Protocol 3: Anti-inflammatory Assay - LPS-Stimulated
Co-culture Model
This protocol evaluates the anti-inflammatory effect of ML365 by measuring the inhibition of

TNF-α release from lipopolysaccharide (LPS)-stimulated microglia-neuron co-cultures.

Materials:

Primary microglia-neuron co-cultures (or primary neurons with a known percentage of

microglia)

ML365 stock solution (in DMSO)

Lipopolysaccharide (LPS) from E. coli

ELISA kit for TNF-α

96-well plate reader

Procedure:
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Prepare primary microglia-neuron co-cultures. Alternatively, primary cortical cultures

containing endogenous microglia can be used.

Pre-treat the cultures with varying concentrations of ML365 (e.g., 1, 5, 10, 20 µM) for 1 hour.

Include a vehicle control (DMSO).

Stimulate the cultures with LPS at a final concentration of 100 ng/mL for 24 hours.[6] A

control group without LPS should be included.

After 24 hours, collect the culture supernatant.

Perform an ELISA for TNF-α according to the manufacturer's instructions to measure the

concentration of this pro-inflammatory cytokine in the supernatant.[7][8][9][10]

Read the absorbance on a plate reader and calculate the TNF-α concentration based on a

standard curve.

Protocol 4: Calcium Imaging
This protocol describes the measurement of intracellular calcium changes in response to

stimuli in the presence of ML365 using the ratiometric dye Fura-2 AM.

Materials:

Mature primary neuronal cultures on glass coverslips

ML365 stock solution (in DMSO)

Fura-2 AM stock solution (in DMSO)

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an

emission filter around 510 nm.

Procedure:
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Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in

HBSS).

Incubate the neuronal cultures with the Fura-2 AM loading solution for 30-45 minutes at 37°C

in the dark.[11][12][13][14]

Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least

30 minutes.

Mount the coverslip onto the imaging chamber of the fluorescence microscope.

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

Perfuse the cells with ML365 at the desired concentration and record any changes in the

340/380 ratio.

Apply a stimulus known to increase intracellular calcium (e.g., high potassium, glutamate, or

a specific GPCR agonist) in the continued presence of ML365.

Record the changes in the 340/380 fluorescence ratio over time.

Analyze the data by calculating the ratio of fluorescence intensities (F340/F380), which is

proportional to the intracellular calcium concentration.
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Caption: ML365-mediated neuroprotection workflow.
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Caption: ML365 anti-inflammatory signaling pathway.
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Caption: General experimental workflow for ML365 studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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